molecular formula C6H4BF4N3O2 B14757136 Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride

Cat. No.: B14757136
M. Wt: 236.92 g/mol
InChI Key: PLZRVLZVEPAMRG-UHFFFAOYSA-M
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Description

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is a chemical compound with the molecular formula C6H4BF4N3O2 It is known for its unique structure, which includes a boron atom bonded to fluorine and nitrogen atoms, as well as a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride typically involves the reaction of 4-nitroaniline with boron trifluoride etherate in the presence of a suitable solvent such as acetonitrile or dimethyl sulfoxide. The reaction is carried out under controlled temperature conditions, usually between 0°C and 25°C, to ensure the stability of the intermediate products. The final product is obtained through crystallization and purification processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The production facilities are equipped with advanced crystallization and purification systems to handle large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic media.

    Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents. The reactions are usually performed in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.

Major Products

The major products formed from these reactions include various boron-containing compounds, amine derivatives, and substituted nitrophenyl compounds.

Scientific Research Applications

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various biomolecules, including proteins and nucleic acids. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with cellular signaling pathways and enzyme activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Difluoroboranyl-fluoro-(4-nitrophenyl)iminoammonium fluoride is unique due to its specific combination of boron, fluorine, and nitrophenyl groups. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry. Its ability to undergo multiple types of chemical reactions and form stable complexes with biomolecules sets it apart from other similar compounds .

Properties

Molecular Formula

C6H4BF4N3O2

Molecular Weight

236.92 g/mol

IUPAC Name

difluoroboranyl-fluoro-(4-nitrophenyl)iminoazanium;fluoride

InChI

InChI=1S/C6H4BF3N3O2.FH/c8-7(9)13(10)11-5-1-3-6(4-2-5)12(14)15;/h1-4H;1H/q+1;/p-1

InChI Key

PLZRVLZVEPAMRG-UHFFFAOYSA-M

Canonical SMILES

B([N+](=NC1=CC=C(C=C1)[N+](=O)[O-])F)(F)F.[F-]

Origin of Product

United States

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